Ortho-CF₃ Pyridine Regioisomer: Lipophilicity vs. 6-CF₃ Analog
The 2-CF₃ regioisomer (target compound) exhibits a calculated LogP of 2.21 (chemsrc.com), whereas the 6-CF₃ regioisomer (CAS 885277-36-1, N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine) has a reported XLogP of 1.1 . This ~1.1 log unit difference reflects the stronger intramolecular electronic effect when the -CF₃ group is positioned ortho to the pyridine nitrogen, reducing N-basicity and thereby modulating apparent lipophilicity in octanol/water partitioning [1]. Higher LogP correlates with increased membrane permeability, a critical parameter in cell-based screening cascades.
| Evidence Dimension | Calculated partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 2.21 (chemsrc.com computed) |
| Comparator Or Baseline | 6-CF₃ regioisomer (CAS 885277-36-1); XLogP = 1.1 (PubChem computed) |
| Quantified Difference | ΔLogP ≈ +1.1 (target more lipophilic) |
| Conditions | In silico prediction; standard octanol/water partition model |
Why This Matters
A >10-fold difference in predicted partition coefficient can alter compound selection for programs targeting intracellular vs. extracellular targets, directly impacting procurement decisions for screening library design.
- [1] Mushtaq, A. et al. Effect of trifluoromethyl substitution on the physicochemical properties and biological activity of pyridine derivatives. J. Fluor. Chem. 2020, 238, 109632. DOI: 10.1016/j.jfluchem.2020.109632. View Source
